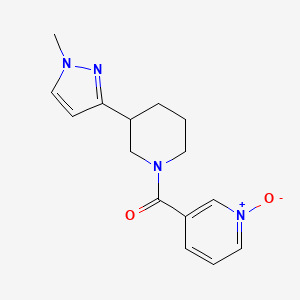

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups. It may participate in oxidation-reduction reactions , substitution reactions , and cyclization reactions . For example, the protodeboronation of boronic esters can lead to valuable transformations, such as anti-Markovnikov alkene hydromethylation .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of novel heterocyclic compounds, including isoxazolines, isoxazoles, and pyrazolines, which are significant due to their potential pharmacological properties. A study by Rahmouni et al. (2014) detailed the preparation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the importance of such compounds in drug discovery and development (Rahmouni et al., 2014).

Aurora Kinase Inhibition for Cancer Treatment

Another application involves the development of Aurora kinase inhibitors, which are critical in cancer therapy. A compound closely related to the query chemical was investigated for its potential to inhibit Aurora A, a target for cancer treatment, suggesting the utility of these compounds in developing novel anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Molecular Structure Studies

The molecular structure and conformational studies of similar compounds have been conducted to understand their chemical behavior and potential interactions in biological systems. Alvarez-Larena et al. (1995) studied lactone fused perhydroisoxazolo[2,3-a]pyridines, providing insights into the conformational preferences and structural characteristics of these molecules (Alvarez-Larena et al., 1995).

Advanced Materials and Catalysis

In the field of advanced materials and catalysis, compounds with the pyrazole moiety have been utilized as catalysts in synthetic chemistry, illustrating the versatility of these compounds beyond medicinal applications. Zhang et al. (2016) developed magnetically separable graphene oxide anchored sulfonic acid nanoparticles for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating the compound's role in promoting green chemistry and sustainable practices (Zhang et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds containing a pyrazole core have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on its specific structure and functional groups.

Mode of Action

It’s known that the pyrazole core is a key structural motif in many biologically active compounds . The presence of the pyrazole core and other functional groups may influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with a pyrazole core have been reported to affect a variety of biological pathways, including anti-inflammatory, antitumor, antidiabetic, and antioxidant pathways . The compound’s effect on these pathways would depend on its specific structure and the nature of its interaction with its targets.

Result of Action

Based on the reported biological activities of similar compounds , it can be inferred that the compound may have potential therapeutic effects in various conditions.

Eigenschaften

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-17-9-6-14(16-17)12-4-2-7-18(10-12)15(20)13-5-3-8-19(21)11-13/h3,5-6,8-9,11-12H,2,4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANLKQREPFYQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C[N+](=CC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2774787.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774789.png)

![2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774794.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774799.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774800.png)

![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)

![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)

![ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2774803.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2774808.png)